molecular formula C10H18N4 B14431995 2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine CAS No. 78706-92-0

2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B14431995
CAS No.: 78706-92-0
M. Wt: 194.28 g/mol
InChI Key: BPUNIQXTMLGALS-UHFFFAOYSA-N
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Description

2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound featuring two tetrahydropyrimidine rings. These rings are known for their biological activity and are often found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-arylitaconimides with carboximidamides, leading to the formation of the desired tetrahydropyrimidine rings . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities and properties.

Scientific Research Applications

2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine stands out due to its dual tetrahydropyrimidine rings, which can confer unique biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

78706-92-0

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-[2-(1,4,5,6-tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C10H18N4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h1-8H2,(H,11,12)(H,13,14)

InChI Key

BPUNIQXTMLGALS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)CCC2=NCCCN2

Origin of Product

United States

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